Structural and Analytical Profiling of H-Ala-Glu(OtBu)-NH2 Hydrochloride
Structural and Analytical Profiling of H-Ala-Glu(OtBu)-NH2 Hydrochloride
An In-Depth Technical Guide for Peptide Synthesis and Drug Development
Executive Summary
The dipeptide derivative H-Ala-Glu(OtBu)-NH2 hydrochloride (L-Alanyl-L-Glutamic acid γ-tert-butyl ester α-amide hydrochloride) is a highly specialized synthon utilized extensively in solid-phase peptide synthesis (SPPS) and the development of peptidomimetic prodrugs. By pre-assembling this dipeptide block, researchers can bypass challenging coupling steps involving sterically hindered or aggregation-prone sequences. This whitepaper provides a comprehensive breakdown of its molecular weight, chemical formula, mechanistic utility, and the analytical protocols required to validate its integrity.
Physicochemical Profiling & Structural Elucidation
Understanding the exact mass and atomic composition of this building block is critical for accurate stoichiometric calculations during synthesis and mass spectrometric validation.
The molecule consists of an N-terminal L-Alanine residue linked to a C-terminal L-Glutamic acid. The Glutamic acid is modified in two critical ways: its α-carboxyl group is amidated (-NH2), and its γ-carboxyl side chain is protected as a tert-butyl (OtBu) ester[1]. To ensure long-term stability, the primary amine of the Alanine residue is formulated as a hydrochloride salt.
Quantitative Data Summary
| Property | Value |
| Chemical Name | L-Alanyl-L-Glutamic acid γ-tert-butyl ester α-amide hydrochloride |
| Synonyms | H-Ala-Glu(OtBu)-NH2 HCl |
| CAS Registry Number | 108607-07-4 |
| PubChem CID | 118855711 |
| Molecular Formula (Salt) | C₁₂H₂₄ClN₃O₄ |
| Molecular Formula (Free Base) | C₁₂H₂₃N₃O₄ |
| Molecular Weight (Salt) | 309.79 g/mol |
| Molecular Weight (Free Base) | 273.33 g/mol |
| Monoisotopic Mass (Free Base) | 273.1689 Da |
Note: When performing mass spectrometry in positive ion mode, the expected[M+H]⁺ peak corresponds to the protonated free base at m/z 274.18[2].
Mechanistic Role in Peptidomimetics & SPPS
Every structural modification in H-Ala-Glu(OtBu)-NH2 hydrochloride serves a specific, causal purpose in the context of peptide engineering:
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Why the Hydrochloride Salt? The free N-terminal amine of Alanine is highly nucleophilic. Left as a free base, it is prone to oxidation and can participate in intermolecular aminolysis (e.g., forming diketopiperazines) over time. Formulating the molecule as an HCl salt protonates the primary amine (-NH₃⁺), neutralizing its nucleophilicity and dramatically increasing both the shelf-life and aqueous solubility of the synthon[3].
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Why the OtBu Protecting Group? In the standard Fmoc/tBu orthogonal SPPS strategy, the α-amino group of incoming amino acids is protected by a base-labile Fmoc group, while reactive side chains must be protected by acid-labile groups[4]. The tert-butyl (OtBu) ester on the Glutamate side chain prevents unwanted branching or cross-linking during amide bond formation. It remains completely stable during the repetitive piperidine treatments used for Fmoc removal, but is rapidly cleaved by Trifluoroacetic Acid (TFA) during the final global deprotection step[5].
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Why the C-Terminal Amide? Amidation of the C-terminus removes the negative charge of the free carboxylate. This mimics the neutral peptide bonds found in the interior of native proteins, enhancing the metabolic stability of the resulting peptide by conferring resistance to exopeptidases (specifically carboxypeptidases) in biological assays.
Fig 1: Logical workflow of orthogonal deprotection in Fmoc-SPPS.
Analytical Validation: LC-MS Methodology
To verify the molecular weight and structural integrity of the dipeptide, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. The following protocol is designed as a self-validating system: it not only confirms the intact mass but uses controlled fragmentation to verify the presence of the OtBu group.
Step-by-Step LC-MS Protocol
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Sample Preparation: Dissolve 1 mg of H-Ala-Glu(OtBu)-NH2 HCl in 1 mL of 0.1% Formic Acid (FA) in 50:50 Water/Acetonitrile.
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Causality: Formic acid acts as an ion-pairing agent to sharpen chromatographic peaks and provides the abundant protons necessary for efficient positive-ion electrospray ionization (ESI+).
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Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column. Run a shallow gradient of 5% to 60% Acetonitrile (with 0.1% FA) over 15 minutes.
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Causality: The shallow gradient ensures baseline resolution of the target dipeptide from any potential truncated sequences or free protecting groups cleaved during storage.
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Mass Spectrometry (ESI+): Operate the mass analyzer in positive ion mode.
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Self-Validating Check: Look for the primary precursor ion at m/z 274.18 ([M+H]⁺). To validate the OtBu group, increase the collision energy slightly to induce in-source fragmentation. You should observe a diagnostic neutral loss of isobutylene (-56 Da), yielding a fragment at m/z 218.18 .
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Fig 2: LC-MS analytical validation workflow for molecular weight confirmation.
Experimental Protocol: Global Deprotection (OtBu Cleavage)
Once the dipeptide is incorporated into a full-length sequence, the OtBu group must be removed to restore the native Glutamic acid side chain.
Step-by-Step TFA Cleavage Protocol
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Preparation of Cleavage Cocktail: Prepare a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and ultrapure water in a 95:2.5:2.5 (v/v/v) ratio.
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Causality: TFA provides the extreme acidity required to protonate and cleave the tert-butyl ester. TIS acts as a bulky hydride donor that quenches the highly reactive tert-butyl carbocations generated during cleavage, preventing them from re-alkylating susceptible amino acid side chains (like Tryptophan or Tyrosine)[6].
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Reaction Execution: Submerge the peptide-resin (or dissolved peptide) in the cleavage cocktail and stir at room temperature for exactly 2 hours.
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Causality: Two hours is the kinetic sweet spot. Shorter incubation leads to incomplete OtBu removal, while longer exposure risks acid-catalyzed side reactions, such as aspartimide formation.
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Precipitation & Isolation: Concentrate the cleavage mixture under a stream of nitrogen to 10% of its original volume. Add the residue dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge at 3000 x g for 5 minutes.
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Causality: The fully deprotected peptide is highly polar and insoluble in non-polar ether, causing it to precipitate instantly. Conversely, the cleaved protecting groups, residual TFA, and scavengers remain soluble in the ether, enabling rapid physical separation.
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Lyophilization: Decant the ether, wash the pellet twice with fresh cold ether, dissolve the resulting white powder in water, and lyophilize to obtain the purified, fully deprotected API.
References[2] Title: ALA zwitterion | C12H23N3O4 | CID 7016118
Sources
- 1. H-Ala-glu(otbu)-NH2 hcl | C12H24ClN3O4 | CID 118855711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ALA zwitterion | C12H23N3O4 | CID 7016118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H-ALA-GLU(OTBU)-NH2 HCL CAS#: 108607-07-4 [m.chemicalbook.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
